molecular formula C27H23NO8 B4934829 [2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

Cat. No.: B4934829
M. Wt: 489.5 g/mol
InChI Key: HIJHPOQSVPWBCV-DEDYPNTBSA-N
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Description

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound consists of an oxazole ring, a methoxyphenyl group, and a trimethoxybenzoate moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO8/c1-31-19-11-9-16(10-12-19)25-28-20(27(30)36-25)13-17-7-5-6-8-21(17)35-26(29)18-14-22(32-2)24(34-4)23(15-18)33-3/h5-15H,1-4H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJHPOQSVPWBCV-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring through a cyclization reaction involving a suitable precursor. The methoxyphenyl group is introduced via electrophilic aromatic substitution, followed by the formation of the oxazole ring through cyclization. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and trimethoxybenzoate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, [2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The oxazole ring and methoxyphenyl group are key functional groups that enable binding to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-methoxyphenyl)-5-oxo-1,3-oxazole]: Shares the oxazole ring and methoxyphenyl group but lacks the trimethoxybenzoate moiety.

    [3,4,5-trimethoxybenzoic acid]: Contains the trimethoxybenzoate moiety but lacks the oxazole ring and methoxyphenyl group.

Uniqueness

The uniqueness of [2-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate lies in its combined structural features, which confer distinct chemical and biological properties

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